REACTION_CXSMILES
|
[H-].[Na+].[CH2:3]([O:5][C:6](=[O:17])[C:7]1[CH:12]=[C:11]([CH3:13])[N:10]=[C:9]([SH:14])[C:8]=1[C:15]#[N:16])[CH3:4].Br[CH2:19][C:20]([NH2:22])=[O:21]>C1COCC1.[N+](CCCC)(CCCC)(CCCC)CCCC.[I-]>[CH2:3]([O:5][C:6]([C:7]1[C:8]2[C:15]([NH2:16])=[C:19]([C:20](=[O:21])[NH2:22])[S:14][C:9]=2[N:10]=[C:11]([CH3:13])[CH:12]=1)=[O:17])[CH3:4] |f:0.1,5.6|
|
Name
|
|
Quantity
|
134 mg
|
Type
|
reactant
|
Smiles
|
BrCC(=O)N
|
Name
|
|
Quantity
|
10 mg
|
Type
|
catalyst
|
Smiles
|
[N+](CCCC)(CCCC)(CCCC)CCCC.[I-]
|
Name
|
|
Quantity
|
39 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Type
|
CUSTOM
|
Details
|
After stirring for 5 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature for 1 h
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for an additional 0.5 h
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched by addition of saturated aqueous NH4Cl
|
Type
|
ADDITION
|
Details
|
diluted with EtOAc
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
giving an orange solid
|
Type
|
CUSTOM
|
Details
|
The crude residue was recrystallized from MeOH
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1C2=C(N=C(C1)C)SC(=C2N)C(N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 160 mg | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 60.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |